Aethylbenzylketonhelveticosid
Description
Aethylbenzylketonhelveticosid is a specialized glycoside derivative characterized by a benzyl ketone core linked to a helveticoside moiety. Glycosides like helveticosid are typically derived from plant sources and exhibit biological activities tied to their sugar moieties and aglycone structures .
Properties
CAS No. |
35811-18-8 |
|---|---|
Molecular Formula |
C39H52O9 |
Molecular Weight |
664.8 g/mol |
IUPAC Name |
(3S,5S,10S,13R,14S,17R)-3-[[(3aR,6R)-2-benzyl-2-ethyl-4-methyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]oxy]-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde |
InChI |
InChI=1S/C39H52O9/c1-4-38(20-25-8-6-5-7-9-25)47-31-19-33(45-24(2)34(31)48-38)46-27-10-15-36(23-40)29-11-14-35(3)28(26-18-32(41)44-22-26)13-17-39(35,43)30(29)12-16-37(36,42)21-27/h5-9,18,23-24,27-31,33-34,42-43H,4,10-17,19-22H2,1-3H3/t24?,27-,28+,29?,30?,31?,33-,34+,35+,36-,37-,38?,39-/m0/s1 |
InChI Key |
HNPHHQIVLVXXAR-APIROQMQSA-N |
Isomeric SMILES |
CCC1(O[C@@H]2C(O[C@H](CC2O1)O[C@H]3CC[C@@]4(C5CC[C@@]6([C@H](CC[C@@]6(C5CC[C@@]4(C3)O)O)C7=CC(=O)OC7)C)C=O)C)CC8=CC=CC=C8 |
Canonical SMILES |
CCC1(OC2CC(OC(C2O1)C)OC3CCC4(C5CCC6(C(CCC6(C5CCC4(C3)O)O)C7=CC(=O)OC7)C)C=O)CC8=CC=CC=C8 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Aethylbenzylketonhelveticosid involves multiple steps, starting with the extraction of the seed extract of Descurainia sophia. The compound is then isolated and purified using various chromatographic techniques .
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction and purification processes. The use of deep eutectic solvents (DES) has been explored for the extraction of organic compounds, including this compound, due to their simplicity, low cost, and environmental friendliness .
Chemical Reactions Analysis
Types of Reactions: Aethylbenzylketonhelveticosid undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) and methyl alcohol (CH3OH).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions typically produce alcohols .
Scientific Research Applications
Aethylbenzylketonhelveticosid has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying various chemical reactions and mechanisms.
Biology: Investigated for its role in regulating gene expression and cell proliferation.
Medicine: Demonstrated potential as an anticancer agent, particularly in colorectal cancer
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents
Mechanism of Action
The mechanism of action of Aethylbenzylketonhelveticosid involves the regulation of genes related to cell proliferation and apoptosis. It induces apoptosis via mitochondria-mediated intrinsic apoptotic signaling pathways, involving the upregulation of Bax, downregulation of Bcl-2, and cleavage of caspase-3 and 9 . The compound’s cytotoxic action is p53-dependent, making it a potential candidate for developing novel chemotherapeutic agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
Aethylbenzylketonhelveticosid shares structural and functional similarities with several benzoyl- and glycoside-containing compounds. Below is a comparative analysis based on molecular features, physicochemical properties, and applications.
Structural Analogues
Ethyl Benzoylacetate (C₁₁H₁₂O₃)
- Structure : Features an ethyl ester linked to a benzoylacetate group.
- Properties : Higher lipophilicity (logP ~2.5) due to the ethyl chain, enhancing solubility in organic solvents .
- Applications : Used as a synthetic intermediate in pharmaceuticals and agrochemicals.
(S)-Methyl 4-(1-Aminoethyl)benzoate (C₁₀H₁₃NO₂) Structure: A chiral benzoate ester with an aminoethyl substituent. Properties: Polar functional groups (ester and amine) confer moderate water solubility (~1.2 mg/mL) and bioavailability . Applications: Key intermediate in asymmetric synthesis of bioactive molecules.
2-Aminobenzamide Derivatives Structure: Benzamide core with amino substitutions. Properties: Lower logP (~1.8) compared to this compound, favoring aqueous solubility . Applications: Widely studied as enzyme inhibitors (e.g., PARP inhibitors) .
Physicochemical and Pharmacokinetic Comparison
| Compound | Molecular Weight (g/mol) | logP | Solubility (Water) | Key Functional Groups |
|---|---|---|---|---|
| This compound | ~400 (estimated) | ~3.0* | Low | Benzyl ketone, glycoside |
| Ethyl Benzoylacetate | 192.21 | 2.5 | Insoluble | Ester, ketone |
| (S)-Methyl 4-(1-Aminoethyl)benzoate | 179.22 | 1.2 | 1.2 mg/mL | Ester, amine |
| 2-Aminobenzamide | 136.15 | 1.8 | 5.6 mg/mL | Amide, amine |
*Estimated based on structural analogs .
Analytical Characterization
- Chromatographic Methods : Ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) is recommended for resolving complex glycoside structures, as seen in analogous studies .
- Spectroscopic Data : Nuclear magnetic resonance (NMR) would be critical for confirming the glycosidic linkage and ketone positioning, following protocols for related benzoate esters .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
